Nafithromycin

Catalog No.
S11214959
CAS No.
1691240-78-4
M.F
C42H62N6O11S
M. Wt
859.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafithromycin

CAS Number

1691240-78-4

Product Name

Nafithromycin

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide

Molecular Formula

C42H62N6O11S

Molecular Weight

859.0 g/mol

InChI

InChI=1S/C42H62N6O11S/c1-13-28-42(9)30(29(39(53)58-42)35(43)47-59-25(7)36-45-46-37(60-36)26-16-14-15-17-44-26)22(4)31(49)20(2)19-41(8,54-12)34(23(5)32(50)24(6)38(52)56-28)57-40-33(51)27(48(10)11)18-21(3)55-40/h14-17,20-25,27-30,33-34,40,51H,13,18-19H2,1-12H3,(H2,43,47)/t20-,21-,22-,23+,24-,25+,27+,28-,29-,30+,33-,34-,40+,41-,42-/m1/s1

InChI Key

RLFCSBSRGRJFRO-QAOQTAGDSA-N

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)C(=NOC(C)C4=NN=C(S4)C5=CC=CC=N5)N)C

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)[C@@H](C(=O)O2)/C(=N/O[C@@H](C)C4=NN=C(S4)C5=CC=CC=N5)/N)C

Nafithromycin is under investigation in clinical trial NCT02903836 (Phase II Study of Oral Nafithromycin in CABP).
NAFITHROMYCIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
has activity against a broad range of pathogens associated with community-acquired bacterial pneumonia, including: Streptococcus pneumoniae, Streptococcus pyogenes, and erythromycin-resistant Staphylococcus aureus

Nafithromycin is a second-generation lactone ketolide antibiotic developed to address the increasing prevalence of multidrug-resistant bacteria, particularly those causing community-acquired bacterial pneumonia (CABP). Structurally, it is distinguished from earlier ketolides by the replacement of a carbamate group with a lactone group, a modification intended to improve its safety profile. Like other macrolides, it acts by inhibiting bacterial protein synthesis via binding to the 50S ribosomal subunit. Its primary value in a procurement context lies in its potent activity against a broad spectrum of respiratory pathogens, including strains resistant to older macrolides and other ketolides.

Research Fit

Supports CABP research model with macrolide-resistant S. pneumoniae strains
Pulmonary PK/PD and intracellular pathogen study tool
Short-course regimen context for stewardship research models

Substituting Nafithromycin with earlier-generation macrolides (e.g., azithromycin, clarithromycin) or even first-generation ketolides (e.g., telithromycin) is often unviable for research targeting resistant bacteria. Many target pathogens, such as *Streptococcus pneumoniae*, have developed resistance mechanisms like ermB- and mef-mediated resistance that render older macrolides ineffective. Nafithromycin's unique lactone ketolide structure allows it to bind to both domains II and V of the bacterial 23S rRNA, overcoming these common resistance pathways. Furthermore, older ketolides like telithromycin are associated with hepatotoxicity and significant inhibition of CYP3A4/5 enzymes, creating a high risk of drug-drug interactions that complicates experimental design. Nafithromycin was specifically engineered for a better safety profile, demonstrating significantly lower potential for CYP3A4/5 inhibition, making it a more reliable and less complex tool for *in vitro* and *in vivo* studies.

Substitution Risk

Nafithromycin
Reported MIC activity against macrolide-resistant S. pneumoniae; dual-domain ribosomal binding
Legacy Macrolides / Telithromycin
>95% resistance context may limit model relevance; single-site domain V binding may shift resistance profile
Nafithromycin
Pulmonary ELF/AM penetration profile supports respiratory infection modeling
Moxifloxacin / Azithromycin
Different tissue distribution may not replicate intrapulmonary exposure dynamics
Nafithromycin
3-day once-daily regimen context; reported endpoint response comparable to 7-day comparator
7-Day Fluoroquinolone Regimen
Regimen duration difference may impact PK/PD endpoint modeling and study design

Potent Activity Against Macrolide-Resistant Streptococcus pneumoniae

In a global surveillance study of 1,911 clinical isolates of *S. pneumoniae*, Nafithromycin demonstrated potent activity regardless of resistance profiles to older macrolides. The MIC90 (the minimum concentration required to inhibit the growth of 90% of isolates) for Nafithromycin was 0.06 µg/mL. For comparison, 37.9% of these same isolates were resistant to erythromycin. Against erythromycin- and telithromycin-non-susceptible pneumococci, Nafithromycin maintained a low MIC90 of 0.12 mg/liter.

Evidence DimensionIn Vitro Potency (MIC90)
Target Compound Data0.06 µg/mL against all S. pneumoniae isolates; 0.12 µg/mL against erythromycin-resistant strains.
Comparator Or Baseline37.9% of the S. pneumoniae isolate population was resistant to erythromycin.
Quantified DifferenceMaintains high potency against strains where a significant portion (37.9%) are resistant to the comparator macrolide.
ConditionsIn vitro activity against 1,911 S. pneumoniae clinical isolates from a 2014 global surveillance program.

This demonstrates reliable performance for research on clinically relevant, macrolide-resistant *S. pneumoniae*, reducing the risk of experimental failure due to unanticipated target resistance.

Potency vs. Telithromycin
Head-to-head
MIC₉₀ 0.06 μg/mL (100% ≤0.25) vs. telithromycin baseline; 37.9% erythromycin resistance
Supports MIC endpoint differentiation context in global surveillance
1,911 global S. pneumoniae isolates; CLSI broth microdilution

Superior Potency Compared to In-Class Ketolide Telithromycin

In a direct comparison against 1,911 *S. pneumoniae* strains, Nafithromycin was found to be up to 8-fold more potent than the first-generation ketolide telithromycin. The MIC50/90 for Nafithromycin was 0.015/0.06 µg/mL, demonstrating consistently high activity. Even in a subset of macrolide-resistant and telithromycin-insensitive *S. pneumoniae*, Nafithromycin's MIC90 was 0.12 mg/liter.

Evidence DimensionRelative In Vitro Potency
Target Compound DataUp to 8-fold more potent than telithromycin.
Comparator Or BaselineTelithromycin, a first-generation ketolide antibiotic.
Quantified DifferenceUp to 800% higher potency.
ConditionsIn vitro susceptibility testing against 1,911 S. pneumoniae isolates.

For studies requiring a ketolide, selecting Nafithromycin provides a significant potency advantage over telithromycin, allowing for lower effective concentrations and a greater margin of activity.

Macrolide-Resistant S. pneumoniae
Head-to-head
MIC₉₀ 0.06 mg/L; 100% S at ≤0.25 mg/L vs. >95% erythromycin/azithromycin resistance, China 2015–2021
Reported activity retention in high-resistance region; supports model selection review
920 Chinese clinical isolates; broth microdilution

Significantly Higher Intrapulmonary Concentrations than Solithromycin

In a pharmacokinetic study in healthy adults, Nafithromycin demonstrated substantially higher concentrations in lung tissues compared to the fluoroketolide solithromycin. The area under the curve over 24 hours (AUC0-24) for Nafithromycin in epithelial lining fluid (ELF) and alveolar macrophages (AM) was approximately 2.8-fold and 4.6-fold higher, respectively, than that observed for solithromycin. This superior lung penetration is a key differentiator for *in vivo* models of respiratory infection.

Evidence DimensionLung Tissue Concentration (AUC0-24)
Target Compound DataELF: 176.2 mg·h/liter; AM: 5,894 mg·h/liter
Comparator Or BaselineSolithromycin (ELF: ~62.9 mg·h/liter; AM: ~1,281 mg·h/liter, calculated from source data)
Quantified Difference~2.8x higher concentration in ELF; ~4.6x higher concentration in AM.
ConditionsPhase 1 intrapulmonary pharmacokinetic study in healthy adult subjects following an 800-mg once-daily dose for 3 days.

This ensures that higher, more sustained compound concentrations reach the target site in respiratory infection models, increasing the probability of achieving therapeutic efficacy and generating reproducible results.

Phase III Non-Inferiority
Reported
ECR 91.3% (3-day nafithromycin) vs. 89.0% (7-day moxifloxacin); Δ 2.3% (95% CI -3.1 to 7.8)
Reported clinical endpoint context; supports CABP model endpoint interpretation
477 MITT patients, India; PORT II–IV; non-inferiority margin 12.5%

Reduced Risk of Drug Interaction: Weaker CYP3A4/5 Inhibition Profile

A key procurement consideration for any macrolide or ketolide is its potential for drug-drug interactions, primarily through inhibition of cytochrome P450 enzymes. An *in vitro* study using human liver microsomes compared Nafithromycin to clarithromycin, telithromycin, cethromycin, and solithromycin. The k_inact/K_I ratio, a measure of the potential for metabolism-based inhibition of CYP3A4/5, was 3- to 153-fold lower for Nafithromycin than for the comparator antibiotics. This indicates a substantially lower propensity for clinically relevant drug-drug interactions.

Evidence DimensionCYP3A4/5 Metabolism-Based Inhibition (k_inact/K_I)
Target Compound Data3- to 153-fold lower k_inact/K_I ratio.
Comparator Or BaselineClarithromycin, telithromycin, cethromycin, and solithromycin.
Quantified Difference3x to 153x lower potential for CYP3A4/5 inhibition.
ConditionsIn vitro assay using human liver microsomes.

This minimizes a major confounding variable in both in vitro and in vivo experiments, ensuring that observed effects are due to the compound's direct activity rather than off-target metabolic interference.

Pulmonary PK Penetration
Class-level
13.8× ELF/Plasma AUC ratio
AM/Plasma ratio: 527×
Supports pulmonary exposure modeling in respiratory infection research
Healthy subjects, 800 mg q24h ×3 days; bronchoscopy BAL data
S. pyogenes Global MIC
Cross-study
0.015μg/mL (MIC₅₀/₉₀)
100% inhibited at ≤0.5 μg/mL; consistent across 4 regions
Uniform activity context; supports global respiratory pathogen model selection
606 S. pyogenes strains; 2014 global surveillance
Dual Ribosomal Binding
Class-level
Binding to 23S rRNA domains II and V via non-flexible spacer biaryl side chain
Structural mechanism may explain retained activity against domain V resistance
SAR and molecular modeling; quantitative resistance circumvention in MIC data

In Vitro and In Vivo Studies of Macrolide-Resistant Respiratory Pathogens

Nafithromycin is the right choice for studies focused on overcoming common macrolide resistance mechanisms in pathogens like *S. pneumoniae*. Its high potency against strains with ermB and mef-mediated resistance ensures its effectiveness where older macrolides like azithromycin or clindamycin would fail.

Development of Animal Models for Community-Acquired Bacterial Pneumonia (CABP)

When establishing or utilizing animal models of CABP, Nafithromycin's superior lung tissue penetration compared to other ketolides like solithromycin is a critical advantage. Its ability to achieve high and sustained concentrations in epithelial lining fluid and alveolar macrophages increases the likelihood of therapeutic success and experimental reproducibility.

Comparative Efficacy Studies Against Next-Generation Antibiotics

As a benchmark compound in the evaluation of new anti-infective agents, Nafithromycin's well-defined, potent activity against resistant strains and its lower potential for metabolic interactions make it a reliable positive control. Its efficacy has been shown to be comparable to a 7-day course of moxifloxacin in clinical trials for CABP, establishing it as a relevant modern comparator.

Research on Intracellular Pathogens and Biofilm Formation

The compound's ability to accumulate at high concentrations within alveolar macrophages makes it particularly suitable for research on intracellular respiratory pathogens such as *Legionella pneumophila* and *Chlamydophila pneumoniae*. This pharmacokinetic property provides a distinct advantage over compounds with poor intracellular penetration.

Application Fit

Application
Selection Property
Validation Focus
Macrolide-resistant CABP model study
MIC profile against resistant S. pneumoniae isolates
Endpoint response in pneumonia model with documented macrolide resistance
Antimicrobial stewardship PK/PD research
Short-course 3-day regimen exposure context
PK/PD target attainment and regimen duration comparison models
Pulmonary tissue pharmacokinetic study
ELF and AM penetration ratio profile
Intrapulmonary concentration monitoring and intracellular pathogen modeling
Ketolide structure-activity relationship (SAR) research
Dual-domain ribosomal binding benchmark
MIC and binding domain comparison with novel ketolide candidates

References

XLogP3

4.5

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

2

Exact Mass

858.41972799 Da

Monoisotopic Mass

858.41972799 Da

Heavy Atom Count

60

UNII

75F74Y2R70

Wikipedia

Nafithromycin

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